molecular formula C19H25N3O5S2 B2592070 1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide CAS No. 1188363-15-6

1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B2592070
CAS No.: 1188363-15-6
M. Wt: 439.55
InChI Key: BMLQXXUHKPRBJT-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methanesulfonyl group, a benzothiazole ring, and a pyrrolidine carboxamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the benzothiazole derivative using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrrolidine Carboxamide Moiety: This can be synthesized by reacting the appropriate amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

    Coupling of the Oxolan-2-yl Methyl Group: This final step involves the alkylation of the pyrrolidine carboxamide with an oxolan-2-yl methyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like primary amines, secondary amines, and thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while substitution reactions could yield a variety of new compounds with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: Due to its potential biological activity, it could be investigated as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-cancer or anti-inflammatory drugs.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide: shares structural similarities with other benzothiazole derivatives and pyrrolidine carboxamides.

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 6-methoxybenzothiazole have similar core structures but differ in their functional groups.

    Pyrrolidine Carboxamides: Compounds like N-(pyrrolidin-2-ylmethyl)carboxamide have similar amide linkages but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural motifs, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S2/c1-26-13-7-8-15-17(11-13)28-19(20-15)21(12-14-5-4-10-27-14)18(23)16-6-3-9-22(16)29(2,24)25/h7-8,11,14,16H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLQXXUHKPRBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4CCCN4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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